molecular formula C10H15N3O2 B2502475 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-11-8

2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid

Cat. No. B2502475
CAS RN: 2247207-11-8
M. Wt: 209.249
InChI Key: PNWNACZFJBNSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid, also known as CPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPA is a derivative of pyrazole and has been studied for its ability to modulate the activity of certain ion channels in the body. In

Mechanism Of Action

2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid modulates the activity of ion channels and receptors in the body. Specifically, 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to activate TRPA1 ion channels and enhance the activity of GABA-A receptors. TRPA1 channels are involved in the perception of pain and inflammation, while GABA-A receptors are involved in the regulation of neuronal excitability. By modulating the activity of these channels and receptors, 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can have therapeutic effects on pain and epilepsy.
Biochemical and Physiological Effects
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can reduce pain and inflammation, reduce seizure activity, and improve cognitive function. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has also been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid in lab experiments is its ability to modulate the activity of specific ion channels and receptors. This allows for precise control over the experimental conditions and can lead to more accurate and reproducible results. However, one limitation of using 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid is its potential off-target effects. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid may modulate the activity of other ion channels and receptors, leading to unintended effects on the experimental outcome.

Future Directions

There are several future directions for the study of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid. One area of interest is the development of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid analogs with improved efficacy and selectivity. Another area of interest is the investigation of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid's effects on other ion channels and receptors. Additionally, the potential therapeutic applications of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid in other fields, such as neurodegenerative diseases and psychiatric disorders, warrant further investigation. Overall, the study of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has the potential to lead to new therapeutic interventions for a variety of conditions.

Synthesis Methods

The synthesis of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid involves a series of chemical reactions that start with the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentylhydrazine. The resulting compound is then reacted with 4-chloropyrazole to produce 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid. The final product is purified using column chromatography to obtain a pure sample. This synthesis method has been optimized to produce high yields of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid with good purity.

Scientific Research Applications

2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been studied for its potential therapeutic applications in various fields of research. One area of interest is the treatment of pain. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to modulate the activity of TRPA1 ion channels, which are involved in the perception of pain. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can alleviate pain in animal models of neuropathic pain, inflammatory pain, and chemotherapy-induced pain.
Another area of research is the treatment of epilepsy. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can reduce seizure activity in animal models of epilepsy.

properties

IUPAC Name

2-[(1-cyclopentylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)6-11-8-5-12-13(7-8)9-3-1-2-4-9/h5,7,9,11H,1-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWNACZFJBNSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid

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